N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
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Description
“N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide” is a small molecule . It belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group .
Molecular Structure Analysis
The molecular formula of the compound is C9H11N3O2S . The average mass is 225.268 Da and the monoisotopic mass is 225.057190 Da .Physical And Chemical Properties Analysis
The compound is a small molecule with a chemical formula of C9H11N3O2S . The average weight is 225.268 and the monoisotopic weight is 225.057197301 .Scientific Research Applications
Antiallergy Agents
A study on N-(4-substituted-thiazolyl)oxamic acid derivatives has revealed potent antiallergy activities in the rat PCA model, indicating that similar structures could be explored for antiallergy applications. These compounds were synthesized through reactions involving acetophenone with thiourea and iodine or chloroacetylbenzene with thiourea, followed by condensation with ethyloxalyl chloride (Hargrave, Hess, & Oliver, 1983).
Antimicrobial Applications
The design and synthesis of novel antimicrobial acyclic and heterocyclic dyes based on conjugate enaminones and/or enaminonitrile moieties, derived from systems similar to the structure , have shown significant antibacterial and antifungal activities. This suggests that thiazole and related compounds might find use in the development of new antimicrobial agents for textile finishing or pharmaceutical applications (Shams, Mohareb, Helal, & Mahmoud, 2011).
Anticancer Research
Research into N-aroyl-2,4,5,6-tetrahydropyrazolo[3,4-d]thieno[3,2-b]azepines has highlighted the synthesis and SAR of these compounds as arginine vasopressin (AVP) receptor antagonists, with some demonstrating potent orally active AVP receptor antagonist activities. Such studies open up pathways to explore compounds with similar structures for their potential use in anticancer therapies (Albright et al., 2000).
Electrochemical Synthesis
A study on the TEMPO-catalyzed electrochemical C–H thiolation for the synthesis of benzothiazoles and thiazolopyridines from thioamides presents a metal- and reagent-free method for synthesizing these compounds. This innovative approach could be relevant for the environmentally friendly synthesis of complex molecules including thiazolo[5,4-c]azepines (Qian, Li, Song, & Xu, 2017).
properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2/c21-14-13-11(5-3-9-18-14)19-16(24-13)20-15(22)17(7-1-2-8-17)12-6-4-10-23-12/h4,6,10H,1-3,5,7-9H2,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMJMKSYMBOCAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NC4=C(S3)C(=O)NCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide |
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